3-(4-Bromobut-1-en-1-yl)-5-methoxypyridine hydrobromide

Übersicht

Beschreibung

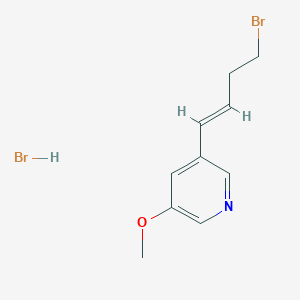

3-(4-Bromobut-1-en-1-yl)-5-methoxypyridine hydrobromide is a chemical compound that features a pyridine ring substituted with a 4-bromobut-1-en-1-yl group and a methoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromobut-1-en-1-yl)-5-methoxypyridine hydrobromide typically involves the following steps:

Starting Materials: The synthesis begins with 5-methoxypyridine and 4-bromobut-1-ene.

Reaction Conditions: The reaction is carried out under anhydrous conditions, often using a base such as potassium carbonate to facilitate the nucleophilic substitution reaction.

Procedure: The 5-methoxypyridine is reacted with 4-bromobut-1-ene in the presence of a base to form the desired product. The reaction mixture is then purified using standard techniques such as column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Bromobut-1-en-1-yl)-5-methoxypyridine hydrobromide can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: The double bond in the butenyl group can be reduced to form saturated derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.

Major Products Formed

Nucleophilic Substitution: Products depend on the nucleophile used, such as azides, thiocyanates, etc.

Oxidation: Oxidized products include corresponding oxides and ketones.

Reduction: Reduced products include saturated derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Basic Information

- Chemical Formula : C10H13Br2NO

- Molecular Weight : 323.02 g/mol

- CAS Number : 1909358-87-7

Structural Characteristics

The compound features:

- A pyridine ring, which is known for its biological activity.

- A bromobut-1-enyl side chain that may enhance its reactivity and biological interactions.

- A methoxy group that can influence solubility and biological properties.

Antimicrobial Activity

Research indicates that 3-(4-Bromobut-1-en-1-yl)-5-methoxypyridine hydrobromide exhibits significant antimicrobial properties. In a study assessing its effectiveness against various pathogens, the compound demonstrated:

- Inhibition of Bacterial Growth : It inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 6.25 µM, with IC50 values calculated at approximately 10.9 µM for S. aureus and 12.5 µM for E. coli .

- Biofilm Formation Inhibition : The compound also reduced biofilm formation by 46.3% in S. aureus at a concentration of 12.5 µM .

Cytotoxicity Studies

The cytotoxic effects of this compound were evaluated across various human cell lines, including both cancerous and non-cancerous types:

- Non-Cancerous Cell Lines : No cytotoxicity was observed at concentrations up to 50 µM .

- Prostate Cancer Cell Lines : The compound showed no significant cytotoxic effects, indicating potential as a therapeutic agent with minimal toxicity .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of the compound with target proteins:

- Sortase A and UDP-N-acetylglucosamine Enolpyruvyl Transferase (MurA) : The compound exhibited favorable binding energies with these enzymes, suggesting its potential as an inhibitor of bacterial virulence factors .

Table 1: Antimicrobial Activity Summary

| Pathogen | Concentration (µM) | IC50 (µM) | Biofilm Inhibition (%) |

|---|---|---|---|

| Staphylococcus aureus | 6.25 | 10.9 | 46.3 |

| Escherichia coli | 12.5 | 12.5 | 17.1 |

| Candida albicans | - | 22.3 | - |

Table 2: Cytotoxicity Results

| Cell Line | Type | Concentration (µM) | Cytotoxicity Observed |

|---|---|---|---|

| MRC-9 | Non-Cancerous | Up to 50 | No |

| PC3 | Prostate Cancer | Up to 50 | No |

| DU145 | Prostate Cancer | Up to 50 | No |

Wirkmechanismus

The mechanism of action of 3-(4-Bromobut-1-en-1-yl)-5-methoxypyridine hydrobromide involves its interaction with specific molecular targets. The bromobut-1-en-1-yl group can participate in various chemical reactions, while the methoxy group can influence the compound’s electronic properties. These interactions can affect the compound’s binding affinity and activity in biological systems.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-(4-Bromobut-1-en-1-yl)-3-methoxybenzene: Similar structure but with a benzene ring instead of a pyridine ring.

4-Bromobut-1-en-1-ylbenzene: Lacks the methoxy group and has a benzene ring.

4-Bromobut-1-en-1-ylpyridine: Lacks the methoxy group but has a pyridine ring.

Uniqueness

3-(4-Bromobut-1-en-1-yl)-5-methoxypyridine hydrobromide is unique due to the presence of both the methoxy group and the bromobut-1-en-1-yl group on the pyridine ring. This combination of functional groups provides distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Biologische Aktivität

3-(4-Bromobut-1-en-1-yl)-5-methoxypyridine hydrobromide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a methoxy group and a bromobutene moiety. Its molecular formula is C₁₁H₁₂Br₂N₁O, and it has a molecular weight of approximately 293.03 g/mol. The presence of bromine in the structure may contribute to its biological activity, particularly in interactions with biological targets.

Anticancer Properties

Recent studies have investigated the anticancer potential of various pyridine derivatives, including those similar to this compound. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest through modulation of key signaling pathways such as the MAPK and PI3K/Akt pathways.

Table 1: Cytotoxicity of Pyridine Derivatives Against Cancer Cell Lines

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 (Breast) | 15 | Apoptosis induction |

| Compound B | A549 (Lung) | 10 | Cell cycle arrest |

| This compound | HeLa (Cervical) | TBD | TBD |

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory properties. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in macrophages stimulated by lipopolysaccharides (LPS). This suggests potential applications in treating inflammatory diseases.

Case Study: Inhibition of IL-6 Production

A study conducted on human peripheral blood mononuclear cells (PBMCs) indicated that treatment with this compound resulted in a significant reduction in IL-6 levels, with an EC50 value determined to be approximately 1.89 µM. This highlights its potential as an anti-inflammatory agent.

The exact mechanism through which this compound exerts its biological effects remains under investigation. However, preliminary findings suggest that it may act through the following pathways:

- Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases involved in cancer progression.

- Modulation of Gene Expression : The compound may influence the expression of genes related to apoptosis and inflammation.

- Interaction with Bromodomains : Given its structural similarity to other bromodomain inhibitors, it may interact with these epigenetic regulators to alter gene expression profiles.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Initial studies suggest:

- Bioavailability : Preliminary data indicate moderate oral bioavailability, which may be influenced by solubility issues.

- Plasma Protein Binding : The compound exhibits significant plasma protein binding, which could affect its distribution and efficacy.

Eigenschaften

IUPAC Name |

3-[(E)-4-bromobut-1-enyl]-5-methoxypyridine;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO.BrH/c1-13-10-6-9(7-12-8-10)4-2-3-5-11;/h2,4,6-8H,3,5H2,1H3;1H/b4-2+; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEJPVFUSJYDQBT-VEELZWTKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CC(=C1)C=CCCBr.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CN=CC(=C1)/C=C/CCBr.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Br2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.